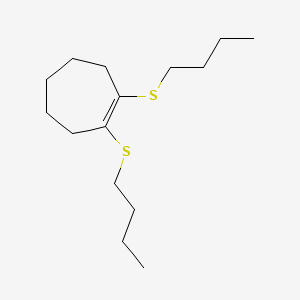

1,2-Bis(butylsulfanyl)cyclohept-1-ene

Beschreibung

Eigenschaften

CAS-Nummer |

92573-48-3 |

|---|---|

Molekularformel |

C15H28S2 |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

1,2-bis(butylsulfanyl)cycloheptene |

InChI |

InChI=1S/C15H28S2/c1-3-5-12-16-14-10-8-7-9-11-15(14)17-13-6-4-2/h3-13H2,1-2H3 |

InChI-Schlüssel |

BPEDJTZCLLUGQD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=C(CCCCC1)SCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

- Activation of Cycloheptene : Cycloheptene is halogenated to form 1,2-dibromocycloheptene, introducing leaving groups (Br) at positions 1 and 2.

- Substitution with Butylthiol : Treatment with sodium butylthiolate (NaSC₄H₉) in anhydrous dimethylformamide (DMF) facilitates a double SN2 displacement, replacing bromides with thioether groups.

- Intermediate Stabilization : A sulfonium ion intermediate forms transiently, enhancing electrophilicity at the reaction sites.

Reaction Scheme :

$$

\text{1,2-Dibromocycloheptene} + 2\,\text{NaSC}4\text{H}9 \xrightarrow{\text{DMF, 60°C}} \text{1,2-Bis(butylsulfanyl)cyclohept-1-ene} + 2\,\text{NaBr}

$$

Optimization Considerations

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate ions.

- Temperature : Reactions proceed optimally at 60–80°C to balance kinetics and side-reaction suppression.

- Yield : Reported yields for analogous vicinal thioether syntheses range from 65% to 78%.

Radical Thiol-Ene Coupling

Radical-mediated thiol-ene reactions provide a modern approach, though adapting this for vicinal dithioethers remains exploratory:

Methodology

- Initiation : UV light or azobisisobutyronitrile (AIBN) generates thiyl radicals from butylthiol.

- Addition to Cycloheptene : Radicals add across the double bond, forming a carbon-sulfur bond. A second equivalent of thiyl radical attacks the adjacent carbon, yielding the 1,2-dithioether.

Key Parameters :

- Solvent : Benzene or toluene minimizes side reactions.

- Temperature : 80–100°C accelerates radical propagation.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

In nucleophilic substitutions, elimination (e.g., dehydrohalogenation) competes with substitution, particularly at elevated temperatures. Using bulky bases (e.g., tert-butoxide) suppresses elimination by favoring the SN2 pathway.

Sulfur Oxidation Risks

Butylthiol is prone to oxidation, forming disulfides (C₄H₉S–SC₄H₉). Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) mitigate this.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(butylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The double bond in the cycloheptene ring can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as alkoxides, amines.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated cycloheptane derivatives.

Substitution: Various substituted cycloheptene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(butylsulfanyl)cyclohept-1-ene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2-Bis(butylsulfanyl)cyclohept-1-ene involves its interaction with molecular targets through its sulfanyl groups and cycloheptene ring. The sulfanyl groups can form bonds with metal ions, making it a useful ligand in coordination chemistry. The compound’s double bond can participate in various chemical reactions, allowing it to modify other molecules and exert its effects.

Vergleich Mit ähnlichen Verbindungen

2,5-Bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde ()

This dihydropyran derivative shares the bis(butylsulfanyl) motif but differs in ring size (six-membered vs. seven-membered) and substituents (aldehyde group at position 2). Key comparisons include:

- Synthesis: The dihydropyran compound undergoes condensation with primary amines or amino acids to form Schiff bases . In contrast, 1,2-bis(butylsulfanyl)cyclohept-1-ene may exhibit distinct reactivity due to the absence of an aldehyde group.

- Stability : Thioether groups in both compounds likely enhance hydrophobicity and resistance to oxidation. However, the cycloheptene’s strained ring system (if present) could increase reactivity toward ring-opening or cycloaddition reactions.

- Analytical Techniques : Structural confirmation for the dihydropyran derivative relied on IR, NMR, and chromatomass-spectrometry , methods that would similarly apply to the cycloheptene analog.

Butylsulfanyl-Containing Organolead Compounds ()

Examples include butylsulfanyl(triethyl)plumbane [30981-20-5] and butylsulfanyl(triphenyl)plumbane [15590-75-7]. These compounds differ fundamentally in their core structure (organometallic vs. organic) but share sulfur-based substituents:

- Applications: Organolead compounds may serve as precursors in materials science, while the cycloheptene analog could act as a ligand or building block in organic synthesis.

Comparative Data Table

Research Findings and Inferences

- Electronic Effects : The electron-donating nature of butylsulfanyl groups in both the cycloheptene and dihydropyran compounds may stabilize charge-transfer complexes or metal coordination .

- Ring Size Impact : The cycloheptene’s seven-membered ring may introduce conformational flexibility or strain compared to the six-membered dihydropyran, influencing regioselectivity in reactions.

- Toxicity Considerations: Unlike organolead analogs , the cycloheptene derivative is likely less toxic due to the absence of heavy metals, broadening its applicability in biological or environmental contexts.

Q & A

Q. How can researchers design experiments to probe the compound’s potential as a precursor for donor-π-acceptor materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.